molecular formula C9H16O4 B14259254 Acetic acid;2-prop-2-enoxybut-3-en-1-ol CAS No. 445378-39-2

Acetic acid;2-prop-2-enoxybut-3-en-1-ol

Cat. No.: B14259254
CAS No.: 445378-39-2
M. Wt: 188.22 g/mol
InChI Key: LXOFHKNUVCGBEH-UHFFFAOYSA-N
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Description

Acetic acid;2-prop-2-enoxybut-3-en-1-ol is a chemical compound with the molecular formula C9H14O3 It is known for its unique structure, which combines an acetic acid moiety with a 2-prop-2-enoxybut-3-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-prop-2-enoxybut-3-en-1-ol typically involves the esterification of acetic acid with 2-prop-2-enoxybut-3-en-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-prop-2-enoxybut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;2-prop-2-enoxybut-3-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-prop-2-enoxybut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the 2-prop-2-enoxybut-3-en-1-ol group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Similar in structure but lacks the 2-prop-2-enoxybut-3-en-1-ol group.

    Methyl butyrate: Another ester with a different alkyl group.

    Propyl acetate: Similar ester with a propyl group instead of the 2-prop-2-enoxybut-3-en-1-ol group.

Uniqueness

Acetic acid;2-prop-2-enoxybut-3-en-1-ol is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

445378-39-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

acetic acid;2-prop-2-enoxybut-3-en-1-ol

InChI

InChI=1S/C7H12O2.C2H4O2/c1-3-5-9-7(4-2)6-8;1-2(3)4/h3-4,7-8H,1-2,5-6H2;1H3,(H,3,4)

InChI Key

LXOFHKNUVCGBEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCOC(CO)C=C

Origin of Product

United States

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